5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde
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Overview
Description
5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H11NO. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydroisoquinoline-3-methanol.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its anticancer, antioxidant, and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline
- 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde stands out due to its unique aldehyde functional group, which allows for diverse chemical modifications and reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h5-7H,1-4H2 |
InChI Key |
KWQXWPWIKUNAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)C=O |
Origin of Product |
United States |
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